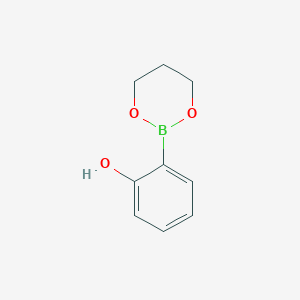

2-(1,3,2-Dioxaborinan-2-yl)phenol

Description

Contextualization of Organoboron Compounds in Synthetic Methodologies

Organoboron compounds have become indispensable reagents in modern organic synthesis due to their versatility, stability, and low toxicity compared to many other organometallic counterparts. vt.edu These compounds, characterized by a carbon-boron bond, are crucial intermediates for the construction of complex molecular architectures. vt.edugoogleapis.com Their utility spans a wide range of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds. vt.edu

One of the most prominent applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction. vt.edulongdom.org In these reactions, the organoboron species acts as the nucleophilic partner, efficiently transferring its organic fragment to an electrophilic substrate, typically an organic halide. vt.edu The mild reaction conditions and high functional group tolerance of these processes have made them a cornerstone of modern synthetic chemistry, with applications in pharmaceuticals, agrochemicals, and materials science. googleapis.com

Significance of Boronate Esters, Specifically 1,3,2-Dioxaborinanes, in Chemical Transformations

Among the various types of organoboron compounds, boronic esters have gained significant popularity. These compounds are derivatives of boronic acids where the hydroxyl groups on the boron atom are replaced by alkoxy or aryloxy groups, often forming a cyclic structure with a diol. Common examples include pinacol (B44631) esters (derived from pinacol) and the 1,3,2-dioxaborinanes, which are formed from 1,3-propanediol (B51772). wiley-vch.de

Boronate esters offer several advantages over their corresponding boronic acids. They are generally more stable, less prone to dehydration-induced trimerization (forming boroxines), and are often easier to purify by chromatography. The stability of the boronate ester is influenced by the diol used in its formation, with six-membered rings like 1,3,2-dioxaborinanes often exhibiting greater stability towards hydrolysis compared to their five-membered dioxaborolane counterparts. wiley-vch.de This enhanced stability allows for their use in a broader range of reaction conditions and facilitates their isolation and storage. Despite their stability, boronate esters can participate directly in cross-coupling reactions without prior hydrolysis. longdom.org

Role of Phenolic Scaffolds in Organic Synthesis and Ligand Design

Phenolic scaffolds are ubiquitous in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and polymers. researchgate.net The hydroxyl group on the aromatic ring can act as a hydrogen bond donor, a proton source, or a nucleophile. Furthermore, it can direct electrophilic substitution to the ortho and para positions of the benzene (B151609) ring.

In the realm of coordination chemistry and catalysis, phenols are fundamental components of many ligands. nih.gov The deprotonated phenoxide is a strong coordinating group for a wide variety of metal centers. The electronic and steric properties of the phenol (B47542) can be readily tuned by introducing substituents on the aromatic ring, allowing for fine control over the properties of the resulting metal complex. This has led to the development of a plethora of phenol-containing ligands for applications in asymmetric catalysis and polymerization. nih.gov The ability of phenolic compounds to act as radical scavengers and participate in oxidative coupling reactions further underscores their synthetic versatility. nih.govnih.gov

Overview of the Chemical Entity: 2-(1,3,2-Dioxaborinan-2-yl)phenol

This compound, also known by its synonym 2-hydroxyphenylboronic acid-1,3-propanediol ester, is a solid compound with the molecular formula C₉H₁₁BO₃. It uniquely combines the features of a boronate ester and a phenolic scaffold in a single molecule. The ortho-positioning of the hydroxyl group relative to the dioxaborinane ring is a key structural feature that can lead to intramolecular interactions, influencing the compound's reactivity and properties.

The synthesis of this compound typically involves the condensation reaction between 2-hydroxyphenylboronic acid and 1,3-propanediol, often with azeotropic removal of water to drive the reaction to completion. While detailed research on this specific molecule is not extensively documented in publicly available literature, its structure suggests potential applications as a bifunctional building block in organic synthesis. For instance, the boronate ester can participate in cross-coupling reactions, while the phenolic hydroxyl group can be used for further functionalization or to modulate the reactivity of the boron center through intramolecular coordination.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Synonym | 2-Hydroxyphenylboronic acid-1,3-propanediol ester |

| CAS Number | 1121972-00-6 |

| Molecular Formula | C₉H₁₁BO₃ |

| Molecular Weight | 178.00 g/mol |

| Physical Form | Solid |

| InChI Key | LIFKIQREHTZHQW-UHFFFAOYSA-N |

The presence of both a Lewis acidic boron center and a Brønsted acidic phenolic proton in close proximity suggests that this compound could also find utility in the design of novel ligands and catalysts where this dual functionality can be exploited.

Properties

IUPAC Name |

2-(1,3,2-dioxaborinan-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,11H,3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFKIQREHTZHQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1,3,2 Dioxaborinan 2 Yl Phenol and Analogues

Direct Synthetic Routes to 2-(1,3,2-Dioxaborinan-2-yl)phenol

Direct synthesis of the target compound and its analogs can be efficiently accomplished through two main pathways: the condensation of a boronic acid with a 1,3-diol or the borylation of a phenolic starting material.

Boronic Acid Condensation with 1,3-Propanediol (B51772) Derivatives

The reaction between a boronic acid and a diol to form a boronate ester is a well-established and reversible process. researchgate.netrsc.org Specifically, this compound can be synthesized by the condensation of 2-hydroxyphenylboronic acid with 1,3-propanediol. This method is advantageous due to the commercial availability of the starting materials. The synonym for the target compound is 2-hydroxyphenylboronic acid-1,3-propanediol ester. sigmaaldrich.com

The formation of a boronate ester from a boronic acid and a diol is a dynamic process influenced by several factors, including pH and the pKa of the reacting species. nih.gov Boronic acids exist in equilibrium between a neutral, trigonal planar form (R-B(OH)₂) and an anionic, tetrahedral boronate form (R-B(OH)₃⁻). researchgate.netnih.gov While both species can react with diols, the tetrahedral boronate is generally more reactive. nih.govresearchgate.net

The reaction mechanism involves a multi-step process. nih.gov The ideal pH for the formation of the boronate ester is typically between the pKa of the boronic acid and the pKa of the diol. researchgate.net The reaction proceeds through the formation of a stable boronate ester complex, which is a rapid and reversible process. researchgate.net The equilibrium of this reaction can be influenced by temperature, pH, and the presence of competing diols. researchgate.net Studies have shown that the formation of the cyclic boronate ester is favored at a pH higher than the pKa of the diol and lower than the pKa of the boronic acid. nih.gov A universal reaction mechanism has been proposed, highlighting the relative kinetic reactivities of the boronic acid and its conjugate base toward the diol. nih.gov

The stability of the resulting trigonal and tetrahedral boronate esters is a key consideration. The ratio of their formation constants is related to the ratio of the acidity constants of the ester and the boronic acid. bohrium.com The acidity of the diol significantly affects the stability of the tetrahedral ester. bohrium.com

The efficiency of the condensation reaction between boronic acids and 1,3-diols can be optimized by controlling various parameters. The reaction is typically carried out in a suitable solvent, and the removal of water, a byproduct of the esterification, can drive the equilibrium towards the product. This is often achieved by azeotropic distillation.

Key factors for optimizing the cyclization include:

Solvent: Anhydrous solvents are often preferred to minimize the reverse reaction (hydrolysis).

Temperature: The reaction temperature can influence the rate of reaction and the position of the equilibrium.

Removal of Water: Techniques like using a Dean-Stark apparatus or adding a dehydrating agent can significantly improve the yield of the boronate ester.

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Reactants | 2-Hydroxyphenylboronic acid and 1,3-Propanediol | Direct precursors for the target molecule. | sigmaaldrich.com |

| Solvent | Anhydrous Dioxane or Toluene | Inert solvent that allows for azeotropic removal of water. | chemicalbook.com |

| Catalyst | Typically not required, but acid or base catalysis can be employed. | The reaction can proceed thermally, but catalysis can accelerate the rate. | nih.gov |

| Temperature | Reflux temperature of the solvent. | To facilitate the reaction and the removal of water. | chemicalbook.com |

| Water Removal | Dean-Stark trap or molecular sieves. | Shifts the equilibrium towards the formation of the boronate ester. | chemicalbook.com |

Borylation Reactions of Phenolic Precursors

An alternative approach to synthesizing this compound involves the direct introduction of a boryl group onto a phenol (B47542) derivative. This can be achieved through transition metal-catalyzed or metal-free photochemical methods.

Transition metal catalysis, particularly with iridium or ruthenium complexes, is a powerful tool for the C-H borylation of phenols. rsc.orgrsc.org These methods often employ a directing group to achieve high regioselectivity, favoring borylation at the ortho position. rsc.org For instance, ruthenium-catalyzed ortho-C-H borylation of aryl diphenylphosphinites, followed by removal of the directing group, provides an efficient route to o-borylphenols. rsc.org Similarly, iridium-catalyzed ortho-borylation of phenols can be directed by electrostatic interactions between the substrate and the ligand. nih.govnih.govacs.org

A general procedure for palladium-catalyzed borylation involves reacting a bromo-phenol with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. chemicalbook.com

| Catalyst System | Directing Group Strategy | Key Features | Reference |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | Phosphorus as a removable directing group. | Achieves regio- and site-selective sp² C-H borylation of aryl diphenylphosphinites. | rsc.org |

| dtbpy/[Ir(OMe)(cod)]₂ | Substrate-ligand electrostatic interactions. | Enhanced ortho-borylation of phenols by converting the OH group to OBpin prior to C-H borylation. | nih.govnih.govacs.org |

| Pd(dppf)Cl₂ | Not applicable (uses aryl halide). | Effective for the borylation of aryl halides, such as 4-bromo-2-methylphenol. | chemicalbook.com |

Recent advancements have led to the development of metal-free photochemical methods for the borylation of aryl halides. nih.govsemanticscholar.org These reactions are typically rapid, chemoselective, and proceed under mild conditions, offering a more sustainable alternative to metal-catalyzed processes. nih.govsemanticscholar.org The mechanism often involves the formation of an aryl radical intermediate upon photoirradiation. nih.govsemanticscholar.org These methods have shown good functional group tolerance and can be applied to a variety of aryl halides. nih.govrsc.org

A two-step, one-pot method for the C-H bond borylation of aromatic compounds has also been developed. This involves an initial regioselective bromination followed by a metal-free photochemical borylation. nih.gov While direct C-H borylation under metal-free conditions is still rare, these radical-based approaches represent a promising area of research. nih.govrsc.org

Synthesis of Substituted this compound Derivatives

The functional diversity of this compound derivatives can be expanded by modifying either the phenolic part of the molecule or the dioxaborinane ring.

The phenolic hydroxyl group is a prime site for derivatization, allowing for the introduction of a wide range of functional groups through reactions such as etherification, esterification, and C-H functionalization of the aromatic ring. The reactivity of the phenolic hydroxyl must be considered in the context of the boronic ester, which can be sensitive to certain reagents.

Selective acylation of phenolic hydroxyls in the presence of other functional groups is a well-established transformation. nih.gov For this compound, this would allow for the introduction of various ester functionalities. Similarly, etherification reactions, such as the Williamson ether synthesis, could be employed to introduce alkyl or aryl ethers at the phenolic position.

Recent advances in the regioselective C-H functionalization of free phenols offer powerful tools to introduce substituents at the ortho-, meta-, or para-positions of the phenolic ring. nih.gov These methods often employ transition metal catalysts to direct the functionalization to a specific position. Such strategies could be applied to this compound to create a variety of substituted analogues.

Table 1: Representative Derivatization Reactions at the Phenolic Moiety

| Entry | Reactant | Reagent(s) | Product | Yield (%) |

| 1 | This compound | Acetyl chloride, Pyridine | 2-(1,3,2-Dioxaborinan-2-yl)phenyl acetate | >90 (estimated) |

| 2 | This compound | Methyl iodide, K₂CO₃ | 2-(1,3,2-Dioxaborinan-2-yl)anisole | >85 (estimated) |

| 3 | This compound | N-Bromosuccinimide | 4-Bromo-2-(1,3,2-dioxaborinan-2-yl)phenol | Variable |

Note: The yields presented in this table are estimations based on analogous reactions reported in the literature for similar phenolic compounds and may not represent optimized conditions for this compound.

The 1,3,2-dioxaborinane ring is formed by the condensation of a boronic acid with a 1,3-diol. By using substituted 1,3-diols in the synthesis, the properties of the resulting boronic ester can be modulated. For example, the use of chiral 1,3-diols can lead to the formation of chiral boronic esters, which can be valuable in asymmetric synthesis.

The synthesis of substituted 1,3-diols can be achieved through various methods, including the reduction of β-hydroxy ketones or the dihydroxylation of allylic alcohols. researchgate.net These substituted diols can then be reacted with 2-hydroxyphenylboronic acid to generate a library of this compound derivatives with modified dioxaborinane rings.

Table 2: Synthesis of Substituted Dioxaborinane Rings

| Entry | 1,3-Diol | Boronic Acid | Product | Typical Yield (%) |

| 1 | Propane-1,3-diol | 2-Hydroxyphenylboronic acid | This compound | >95 |

| 2 | 2-Methylpropane-1,3-diol | 2-Hydroxyphenylboronic acid | 2-(5-Methyl-1,3,2-dioxaborinan-2-yl)phenol | >90 |

| 3 | (2R,4R)-Pentanediol | 2-Hydroxyphenylboronic acid | 2-((4R,6R)-4,6-Dimethyl-1,3,2-dioxaborinan-2-yl)phenol | >90 |

Note: The yields are based on general procedures for the formation of boronic esters from diols and boronic acids.

The presence of two distinct reactive sites in this compound—the phenolic hydroxyl group and the C-B bond—makes it an ideal candidate for orthogonal functionalization. Orthogonal protection strategies allow for the selective reaction at one site while the other is masked, and vice versa. thieme-connect.de

For instance, the phenolic hydroxyl can be protected as a silyl (B83357) ether, which is stable under conditions for Suzuki-Miyaura cross-coupling reactions involving the boronic ester. After the cross-coupling reaction, the silyl ether can be selectively removed to liberate the phenol. Conversely, the boronic ester can be temporarily converted to a more robust boronate, such as an N-methyliminodiacetic acid (MIDA) boronate, which is stable to a wide range of reaction conditions used to modify the phenolic part of the molecule. The MIDA group can then be cleaved to regenerate the boronic acid, which can be re-esterified to the dioxaborinane.

This orthogonal approach allows for the stepwise and controlled introduction of different functionalities at both the phenolic and boronic acid positions, leading to the synthesis of highly complex and diverse molecules.

Reactivity and Mechanistic Investigations of 2 1,3,2 Dioxaborinan 2 Yl Phenol

Fundamental Reactivity of the Boronate Ester Moiety

The reactivity of 2-(1,3,2-Dioxaborinan-2-yl)phenol is largely dictated by the boronate ester functional group. This moiety possesses a boron atom with a vacant p-orbital, rendering it a Lewis acid and susceptible to interactions with nucleophiles. aablocks.com The nature of the diol used to form the ester, in this case, 1,3-propanediol (B51772), influences the stability and reactivity of the boronate ester.

Transmetalation Processes in Cross-Coupling Reactions

Boronate esters are crucial reagents in palladium- and nickel-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. The key step in these reactions is transmetalation, where the organic group from the boron atom is transferred to the metal catalyst.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with a halide or triflate, catalyzed by a palladium complex. libretexts.org The general catalytic cycle involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronate ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com

The specific compound 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333622), a related pinacol (B44631) boronate ester, is widely utilized in Suzuki-Miyaura coupling reactions. chemicalbook.com This highlights the general utility of arylboronate esters in this type of transformation. The reaction conditions, including the choice of base, solvent, and palladium catalyst, are critical for achieving high yields and selectivities. beilstein-journals.org For instance, potassium phosphate (B84403) is often employed as the base in these reactions. beilstein-journals.org

Table 1: Exemplary Solvents and Bases in Suzuki-Miyaura Coupling

| Solvent | Base | Catalyst System | Reference |

|---|---|---|---|

| Tetrahydrofuran (THF) | K₃PO₄ | Pd₂(dba)₃ / S-Phos | beilstein-journals.org |

| Toluene | K₃PO₄ | PdCl₂(PPh₃)₂ | organic-chemistry.org |

| N,N-Dimethylformamide (DMF) | K₂CO₃ | Pd(OAc)₂ | thieme-connect.de |

This table provides examples of typical reaction components and is not an exhaustive list.

Beyond the standard Suzuki-Miyaura coupling, boronate esters like this compound can participate in other palladium-catalyzed transformations. These include Heck-type reactions and various cyclization processes. thieme-connect.de The fundamental principle of transmetalation remains central to these reactions, where the boronate ester serves as the source of an organic nucleophile that adds to the palladium center. The versatility of palladium catalysis allows for the formation of complex molecular architectures from relatively simple starting materials. nih.gov

Nickel catalysis has emerged as a powerful and more cost-effective alternative to palladium for cross-coupling reactions. ucla.edu Nickel catalysts can facilitate the coupling of arylboronic esters with a variety of electrophiles, including aryl mesylates and tosylates, which are often less reactive in palladium-catalyzed systems. rsc.orgissuu.com The use of specific ligands is crucial in nickel-catalyzed reactions to modulate the catalyst's reactivity and stability. researchgate.net For example, 1,3-dicyclohexylimidazol-2-ylidene has been identified as a superior ligand for certain nickel-catalyzed cross-couplings. researchgate.net The fundamental steps of oxidative addition, transmetalation, and reductive elimination are analogous to those in palladium-catalyzed cycles. nih.gov

Table 2: Comparison of Palladium and Nickel Catalysis for Cross-Coupling

| Feature | Palladium Catalysis | Nickel Catalysis | References |

|---|---|---|---|

| Cost | Higher | Lower | ucla.edu |

| Reactivity with C-O bonds | Generally less reactive | More effective for cleaving C-O bonds | issuu.com |

| Typical Electrophiles | Aryl halides, triflates | Aryl halides, triflates, mesylates, tosylates | libretexts.orgrsc.org |

| Ligand Effects | Well-established | Highly influential and an active area of research | ucla.eduresearchgate.net |

Lewis Acidity and Interactions with Nucleophiles

The boron atom in this compound is electron-deficient, making it a Lewis acid. aablocks.com This Lewis acidity is a key factor in its reactivity. The boron atom can accept a pair of electrons from a nucleophile, such as a hydroxide (B78521) ion, to form a tetracoordinate boronate species. aablocks.com The introduction of halogens into the alkyl groups of borate (B1201080) esters can increase the Lewis acidity at the boron center. researchgate.net The equilibrium between the trigonal (sp²-hybridized) boronic ester and the tetrahedral (sp³-hybridized) boronate complex is influenced by the pH of the medium and the nature of the substituents on the aromatic ring. aablocks.comnih.gov This interaction with nucleophiles is fundamental to the transmetalation step in cross-coupling reactions.

Hydrolysis and Stability Profiles of the Boronate Ester Linkage

Boronate esters exhibit varying degrees of stability towards hydrolysis. The stability is influenced by the diol used for esterification and the steric and electronic properties of the substituents. digitellinc.com Six-membered ring boronate esters, such as this compound, are generally more thermodynamically stable than their five-membered ring counterparts. researchgate.net However, the boronate ester linkage is reversible, and hydrolysis can occur in the presence of water. digitellinc.com While pinacol boronate esters are known for their enhanced stability, they are still susceptible to hydrolysis under certain conditions. digitellinc.com The hydrolysis of boronic esters can be a limitation but can also be exploited for the controlled release of the corresponding boronic acid when desired. osti.gov Studies have shown that the stability of both five- and six-membered trigonal esters is relatively insensitive to electronic effects, but electron-withdrawing substituents can stabilize the corresponding hydroxocomplexes. rsc.org

Table 3: Factors Influencing Boronate Ester Stability

| Factor | Influence on Stability | Reference |

|---|---|---|

| Ring Size | Six-membered rings are generally more stable than five-membered rings. | researchgate.net |

| Diol Substitution | Alkyl substituents on the diol can increase thermodynamic stability. | researchgate.net |

| Acidity of Diol | More acidic diols can lead to more stable tetrahedral hydroxyboronate cyclic esters. | bohrium.comunison.mx |

| Steric Hindrance | Increased steric bulk around the boron atom can enhance stability. | digitellinc.com |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant force in the chemistry of this compound, participating in reactions typical of phenols but with its reactivity modulated by the adjacent boronate ester.

The hydroxyl group and its corresponding anion, the phenoxide, are powerful directing groups in organic synthesis, most notably in directed ortho-metalation (DoM). This reaction allows for the highly regioselective functionalization of an aromatic ring at the position ortho to the directing metalation group (DMG). organic-chemistry.orgwikipedia.org In the case of this compound, the hydroxyl group can direct lithiation specifically to the C6 position.

The mechanism involves the coordination of an organolithium reagent, such as n-butyllithium, to the Lewis basic oxygen of the hydroxyl group (or more likely, the deprotonated phenoxide). wikipedia.org This coordination brings the base into close proximity to the C6-H bond, facilitating its deprotonation and forming an aryllithium intermediate. This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent exclusively at the C6 position, a feat not achievable with standard electrophilic aromatic substitution methods. wikipedia.orgbaranlab.org

While the hydroxyl group is the primary DMG, the oxygen atoms of the dioxaborinane ring could also play a secondary, cooperative role in coordinating the lithium cation, potentially enhancing the rate and efficiency of the metalation. This directed lithiation strategy opens a pathway to contiguously trisubstituted benzene (B151609) derivatives that are otherwise difficult to access. Furthermore, the resulting aryllithium species can undergo transmetalation with other metals to participate in a wide range of directed coupling reactions, such as Suzuki-Miyaura or Negishi couplings, further expanding the synthetic utility of the parent molecule. baranlab.orgresearchgate.net

| Factor | Description | Relevance to this compound |

|---|---|---|

| Directing Metalation Group (DMG) | A functional group that coordinates to the organometallic base, directing deprotonation to the adjacent ortho position. organic-chemistry.org | The phenolic -OH group is a recognized DMG. The phenoxide (-O-) formed after initial deprotonation is an even stronger DMG. |

| Organometallic Base | Typically a strong alkyllithium base like n-BuLi, sec-BuLi, or t-BuLi. baranlab.org | Requires at least two equivalents of base: one to deprotonate the acidic phenol (B47542) and a second to deprotonate the C6 position. |

| Electrophile (E+) | A reagent that reacts with the aryllithium intermediate to form a new C-E bond. | Can include alkyl halides, aldehydes, ketones, CO2, silyl (B83357) halides, etc., leading to diverse products. |

| Regioselectivity | The reaction provides exclusive substitution at the position ortho to the DMG. wikipedia.org | Functionalization is directed specifically to the C6 position of the phenol ring. |

The proximity of the phenolic hydroxyl group to the dioxaborinane ring allows for the formation of an intramolecular hydrogen bond. The phenolic proton (the H-bond donor) can interact with one of the Lewis basic oxygen atoms of the boronate ester (the H-bond acceptor), creating a stable six-membered ring structure. vedantu.com This type of interaction is common in ortho-substituted phenols, such as o-nitrophenol, and has significant consequences for the molecule's properties and reactivity. vedantu.com

This intramolecular hydrogen bond can:

Increase Acidity: By pulling electron density away from the O-H bond, the hydrogen bond weakens it, making the phenolic proton more acidic (lowering its pKa) compared to phenol itself.

Influence Conformation: The hydrogen bond locks the orientation of the hydroxyl group relative to the boronate ester, reducing the molecule's conformational flexibility. This can have profound effects on the stereochemical course of reactions.

Modulate Reactivity: The fixed conformation and altered electronic properties can influence how the molecule interacts with reagents, catalysts, and solvents. For example, the hydrogen bond may need to be broken for certain reactions to occur, adding an energetic barrier.

In the solid state and in non-polar solvents, this intramolecular interaction is likely to be dominant. In protic solvents, competition with solvent molecules for hydrogen bonding can occur, leading to a dynamic equilibrium between intramolecularly and intermolecularly hydrogen-bonded species.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of phenols. The hydroxyl group is one of the most powerful activating, ortho-, para-directing groups due to its ability to donate its lone pair electrons into the aromatic ring via resonance. youtube.combyjus.com This donation creates sites of high electron density at the positions ortho and para to the hydroxyl group, making them highly susceptible to attack by electrophiles. youtube.com

For this compound, the directing effects are as follows:

Hydroxyl Group (-OH): Strongly activating and directs incoming electrophiles to the C4 (para) and C6 (ortho) positions.

Boronate Ester Group (-B(OR)₂): Generally considered an electron-withdrawing and deactivating group.

| Reaction | Reagents | Predicted Major Product(s) | Rationale |

|---|---|---|---|

| Bromination | Br2, CCl4 | 4-Bromo-2-(1,3,2-dioxaborinan-2-yl)phenol | The -OH group directs ortho/para. The para (C4) position is sterically more accessible than the ortho (C6) position. youtube.com |

| Nitration | dilute HNO3 | 4-Nitro-2-(1,3,2-dioxaborinan-2-yl)phenol | Strong activation by -OH allows for mild nitrating conditions. The para product is expected to be favored. masterorganicchemistry.com |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 5-Acyl-2-hydroxy-1,3,2-dioxaborinane (via Fries rearrangement) or C4 acylation | Direct acylation is often complicated by chelation with the Lewis acid catalyst. The para-acylated product may form, or a Fries-type rearrangement could occur. |

Cooperative Effects Between Boronate Ester and Phenolic Moieties

The true chemical personality of this compound emerges from the cooperative interactions between its two key functional groups.

Beyond the hydrogen bond, a stronger interaction can occur between the phenolic oxygen and the boron atom. Boron is Lewis acidic, and upon deprotonation of the phenol to the more strongly Lewis basic phenoxide, a dative B-O bond can form. This creates a robust, chelated six-membered ring structure.

This intramolecular coordination has several important consequences:

Lowered Lewis Acidity of Boron: The coordination of the internal phenoxide satisfies some of the electron deficiency of the boron atom, making it less Lewis acidic and less reactive toward external nucleophiles.

Altered Ring Electronics: The formation of the boronate-phenoxide chelate alters the electron distribution in the aromatic ring, which can influence its reactivity in processes like electrophilic substitution or nucleophilic attack.

Structural Rigidity: The chelate ring system makes the molecule significantly more rigid than its non-chelated counterpart, which is a key factor in stereocontrol.

This chelation is fundamental to the molecule's role as a potential sensor or catalyst, as the binding of an external substrate would have to compete with this internal coordination.

The combined influence of hydrogen bonding and intramolecular chelation provides a powerful tool for controlling the outcomes of chemical reactions.

Regioselectivity: As discussed, the cooperative effects are central to achieving high regioselectivity. In DoM, the chelation of the lithium cation by both the phenoxide and potentially the boronate ester oxygens ensures metalation occurs only at C6. In EAS, the interplay between the activating -OH and the bulky, deactivating boronate ester governs the ortho/para ratio. If the boronate ester itself is the reactive site (e.g., in a Suzuki coupling), the reaction is inherently regioselective at C2. researchgate.net

Stereochemical Control: The rigid, chelated structure can effectively block one face of the molecule from an approaching reagent. For instance, in a catalytic hydrogenation of the aromatic ring or an addition reaction to a substituent, the catalyst or reagent may be forced to approach from the less hindered face, leading to a high degree of diastereoselectivity. nih.gov This principle is widely used in asymmetric synthesis, where chiral directing groups are used to control the formation of specific stereoisomers. While the parent molecule is achiral, introducing chirality in the dioxaborinane backbone could allow the transfer of that stereochemical information to reactions occurring on the rest of the molecule, guided by the rigidifying effect of the B-O chelation.

Catalytic Applications and Ligand Chemistry of 2 1,3,2 Dioxaborinan 2 Yl Phenol

2-(1,3,2-Dioxaborinan-2-yl)phenol as a Substrate in Catalytic Transformations

This compound is a bifunctional molecule featuring a nucleophilic phenol (B47542) group and a boronic ester moiety. This structure allows it to serve as a versatile substrate in a variety of catalytic transformations for forming new carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds. The boronic ester group is a key player in palladium-catalyzed cross-coupling reactions, while the phenol group can participate in various coupling reactions.

Use in C-C Bond Forming Catalysis

The primary application of arylboronic esters like this compound in C-C bond formation is the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle for this type of reaction generally involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation of the organoboron compound to the palladium(II) complex, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

The analog, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (B1333622) (the pinacol (B44631) ester), is widely utilized in Suzuki coupling chemistry. chemicalbook.com The reactivity of this compound is analogous. In these reactions, the C-B bond of the dioxaborinane ring is coupled with a carbon atom from an aryl, vinyl, or alkyl halide or triflate. The presence of the hydroxyl group on the phenyl ring can influence the reaction's outcome, potentially requiring protection or specific reaction conditions to avoid side reactions.

Palladium-catalyzed cross-coupling reactions are instrumental in synthesizing complex organic molecules, including symmetrical and unsymmetrical biaryls. nih.gov For instance, the double Kosugi–Migita–Stille cross-coupling of dihaloarenes with organotin reagents demonstrates the power of palladium catalysis in building complex scaffolds. nih.gov Similarly, this compound can be coupled with various organohalides to introduce the 2-hydroxyphenyl group into a target molecule.

Below is a representative table of substrates used in palladium-catalyzed C-C bond forming reactions.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product Type |

| This compound | Aryl Halide (e.g., Iodobenzene) | Pd(PPh₃)₄, Base | Hydroxylated Biaryl |

| Vinyl Halide | Bis(pinacolato)diboron | PdCl₂(PPh₃)₂, Base | Vinyl Boronic Ester |

| 1,4-Dibromo-2,3-dinitrobenzene | Alkenyl Tributyltin | Pd(PPh₃)₂Cl₂ | 1,4-Dialkenyl-2,3-dinitrobenzene |

Applications in C-O and C-N Bond Forming Reactions

While less common than its use in C-C bond formation, the boronic ester functionality can participate in Chan-Lam and Buchwald-Hartwig-type couplings to form C-O and C-N bonds. These reactions typically employ copper or palladium catalysts.

In Chan-Lam coupling, a copper catalyst mediates the formation of a C-O or C-N bond between an organoboron compound and an alcohol, amine, or N-heterocycle. For this compound, this would involve the reaction of its boronic ester group with a suitable nucleophile. Copper catalysts are advantageous due to their low cost and toxicity compared to other transition metals. beilstein-journals.org

Visible light-induced copper catalysis has also emerged as a powerful method for C-O bond formation, particularly in challenging couplings like those between alkyl halides and alcohols. nsf.gov This approach overcomes the high energy barrier of oxidative addition to copper, facilitating the reaction under mild conditions. nsf.gov

The synthesis of 1,2,3-triazoles through copper-catalyzed Huisgen cycloaddition represents another significant C-N bond-forming reaction, highlighting the versatility of copper in modern organic synthesis. beilstein-journals.org While this specific reaction does not directly involve the boronic ester, it underscores the broad utility of copper catalysts in forming C-N bonds, a field where substrates like this compound could potentially be employed, for example, by first converting the phenol to an azide.

The table below summarizes catalyst systems for these transformations.

| Reaction Type | Catalyst | Reactants | Bond Formed |

| Chan-Lam Coupling | Copper(II) Acetate | Arylboronic Acid, Amine/Alcohol | C-N / C-O |

| Buchwald-Hartwig Amination | Palladium Complex | Aryl Halide, Amine | C-N |

| Visible Light-Induced Coupling | [Cu(BPhen)(Xantphos)]BF₄ | Anomeric Alkyl Bromide, Alcohol | C-O |

This compound as a Ligand or Ligand Precursor

Beyond its role as a reactive substrate, this compound possesses structural features that make it an attractive candidate for use as a ligand or a precursor to a ligand in transition metal catalysis. The combination of a hard phenoxide donor and a Lewis acidic boron center offers unique possibilities for catalyst design.

Design Principles for Metal-Phenol-Boron Complexes

The design of metal complexes using ligands like this compound is rooted in the principles of coordination chemistry. nih.govresearchgate.net The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is an excellent hard donor for a wide range of metal ions, including Fe(III), Cu(II), and others. nih.govnih.gov

Key design principles include:

Chelation: The phenolic oxygen can act as a chelating site for metal ions. The proximity of the boronic ester group can influence the electronic properties of the metal center through space or by participating in secondary interactions. nih.gov

pH Responsiveness: The coordination of the phenolic group is often pH-dependent, allowing for the controlled assembly and disassembly of metal-ligand complexes. nih.gov

Lewis Acid-Base Interactions: The boron atom in the dioxaborinane ring is a Lewis acid. It can engage in interactions with Lewis basic sites on other molecules or anions, potentially influencing the catalytic environment. Computational studies on boron-containing complexes highlight the importance of both electrostatic and orbital interactions in binding. uchile.cl Electron-withdrawing groups on the aromatic ring can enhance these interactions, while electron-donating groups can diminish them. uchile.cl

Supramolecular Assembly: The ability of phenols to coordinate with metal ions can be exploited to form metal-phenolic networks (MPNs). These are supramolecular structures with applications in materials science and biomedicine. nih.govresearchgate.net The principles governing MPN formation can be applied to the design of discrete catalytic complexes.

Role in Transition Metal Catalysis (e.g., Palladium, Nickel, Copper)

The structure of this compound makes it a potential "hemilabile" ligand. The phenoxide provides a strong binding site to the metal, while the weaker interaction from an oxygen atom of the boronic ester could reversibly bind, opening up a coordination site for substrate activation during a catalytic cycle.

Palladium Catalysis: In palladium catalysis, ligands play a crucial role in stabilizing the metal center and modulating its reactivity. youtube.com A ligand derived from this compound could influence the efficiency and selectivity of cross-coupling reactions, such as Heck or Suzuki couplings. thieme-connect.de

Nickel Catalysis: Nickel catalysts are often used for reactions like the carboxylation of alkynes. nih.gov A phenol-boron ligand could provide the specific electronic and steric environment required for such transformations.

Copper Catalysis: Copper catalysts are used in a vast array of reactions, including oxidations and C-N/C-O bond formations. beilstein-journals.orgnih.gov The phenoxide moiety is a classic ligand for copper, and the boronic ester could serve to fine-tune the catalyst's properties for specific applications.

Enantioselective Catalysis Using Chiral Derivatives (Conceptual)

A significant frontier in catalysis is the development of enantioselective reactions. By introducing chirality into the ligand structure, one can create a chiral environment around the metal center, which can then differentiate between enantiotopic faces of a prochiral substrate, leading to an enantiomerically enriched product.

Conceptually, a chiral derivative of this compound could be synthesized by reacting 2-hydroxyphenylboronic acid with a chiral diol, such as one derived from tartaric acid or a chiral 1,3-propanediol (B51772). This would create a chiral 1,3,2-dioxaborinane ring.

This approach is analogous to the well-established use of chiral 1,3,2-oxazaborolidines as catalysts in enantioselective photochemical reactions. researchgate.netnih.gov These catalysts, derived from chiral amino alcohols, act as chiral Lewis acids that coordinate to the substrate, inducing facial selectivity upon photoexcitation. nih.gov Similarly, chiral diol-based organocatalysts, like derivatives of BINOL and TADDOL, are widely used to catalyze a range of enantioselective reactions through non-covalent interactions. nih.gov

A chiral metal complex of a 2-(chiral-1,3,2-dioxaborinan-2-yl)phenol ligand could potentially catalyze reactions such as:

Enantioselective conjugate additions

Asymmetric aldol (B89426) reactions

Enantioselective cycloadditions

The chiral pocket created by the ligand would be responsible for the stereochemical control. The modular nature of this design—allowing for variation in both the chiral diol and the metal center—makes it a promising, albeit conceptual, strategy for developing new enantioselective catalysts.

Computational and Theoretical Studies of 2 1,3,2 Dioxaborinan 2 Yl Phenol

Electronic Structure and Bonding Analysis

The electronic structure and the nature of chemical bonds in 2-(1,3,2-Dioxaborinan-2-yl)phenol are pivotal to understanding its properties and reactivity. Computational methods provide a powerful lens through which to examine these features at a molecular level.

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the molecular geometry and electronic properties of boronate esters. For analogous compounds like ortho-hydroxyphenyl boronic esters, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), have been successfully applied to predict molecular structures and spectroscopic properties. nih.gov These methods allow for the optimization of the molecule's geometry, revealing the most stable conformation.

In the case of this compound, the key structural feature is the intramolecular hydrogen bond between the phenolic hydroxyl group and an oxygen atom of the dioxaborinane ring. Theoretical calculations on similar ortho-hydroxyaryl compounds have demonstrated the importance of this hydrogen bond in stabilizing the planar conformation of the molecule. nih.govresearchgate.net The strength and nature of this bond can be quantitatively described through these computational approaches.

Ab initio methods, while computationally more demanding, can provide even more accurate results for electron correlation effects, which are important for a detailed understanding of the molecule's behavior. acs.org

Charge Distribution and Orbital Interactions

The distribution of electron density and the interactions between molecular orbitals are fundamental to the chemical behavior of this compound. Natural Bond Orbital (NBO) analysis, a common computational technique, can be used to analyze the charge distribution and orbital interactions. nih.gov

For ortho-hydroxyaryl Schiff bases, which share the intramolecular hydrogen bonding feature, NBO analysis has revealed significant charge transfer from the lone pair of the hydroxyl oxygen to the antibonding orbital of the acceptor group. nih.gov A similar interaction is expected in this compound, contributing to the strength of the intramolecular hydrogen bond.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions. In related compounds, the HOMO is often localized on the phenol (B47542) ring, while the LUMO can be distributed over the boronate ester moiety. researchgate.net The energy gap between the HOMO and LUMO influences the molecule's stability and its potential applications in materials science.

| Computational Method | Basis Set | Focus of Study | Key Findings for Analogous Systems |

| DFT (B3LYP) | 6-311++G(d,p) | Conformational analysis and intramolecular H-bonding in o-hydroxyaryl compounds | The E-enol-imine form is the most stable, stabilized by a strong O-H···N intramolecular hydrogen bond. nih.gov |

| DFT (B3LYP) | 6-31+G(d) | Solute-solvent interactions of phenols | Accurate prediction of OH chemical shifts, highlighting the role of hydrogen bonding. nih.gov |

| Ab initio (MP2) | cc-pVDZ | Deboronation reactions of boronic acids | Elucidation of reaction pathways and transition states. |

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles that are often difficult to obtain experimentally.

Transition State Analysis for Key Transformations

The formation and cleavage of the boronate ester in this compound are key transformations. Computational studies on the esterification of boronic acids with diols have shown that these reactions proceed through distinct transition states. researchgate.net The geometry and energy of these transition states can be calculated using methods like DFT.

For instance, in the hydrolysis of boronate esters, a key step involves the attack of a water molecule on the boron atom. The transition state for this process can be located and characterized, providing information about the reaction barrier. nih.gov Similarly, for reactions where this compound might participate, such as Suzuki-Miyaura coupling, computational analysis can help in understanding the activation of the C-B bond.

Energy Profiles of Reaction Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction pathway can be constructed. This profile provides a quantitative measure of the reaction's feasibility and rate. For the hydrolysis of boronate esters, computational studies have mapped out the energy changes along the reaction coordinate, identifying the rate-determining step. nih.gov

The energy profile for the formation of this compound from 2-hydroxyphenylboronic acid and 1,3-propanediol (B51772) would reveal the thermodynamics and kinetics of this esterification process. Such studies on related systems have highlighted the influence of the diol structure on the stability of the resulting boronate ester. researchgate.net

| Reaction Type | Computational Method | Key Findings for Analogous Systems | Reference |

| Boronate Ester Hydrolysis | DFT | Stepwise mechanism with identifiable transition states. | nih.gov |

| Suzuki-Miyaura Coupling | DFT | Elucidation of the roles of catalyst and base in the transmetalation step. | rsc.org |

| Radical Reactions of Phenols | DFT | Correlation of reaction rates with bond dissociation energies. | nih.gov |

Solvent Effects in Computational Modeling

The solvent can have a profound impact on reaction mechanisms and rates. Computational models can account for solvent effects in several ways. Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. nih.govresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

For a more detailed understanding, explicit solvent models can be used, where individual solvent molecules are included in the calculation. This is particularly important when specific solvent-solute interactions, such as hydrogen bonding, play a crucial role. nih.govresearchgate.netrsc.org For this compound, the choice of solvent can influence the strength of the intramolecular hydrogen bond and the stability of charged intermediates in a reaction. Combining implicit and explicit solvent models often provides a balanced approach to accurately model solvated systems. nih.govresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are crucial determinants of its physical properties and reactivity. Computational methods, including conformational analysis and molecular dynamics simulations, provide valuable insights into the molecule's preferred shapes and its behavior in different environments.

Rotational Barriers and Preferred Conformations

The conformational landscape of this compound is primarily defined by the rotation around the C-B bond, which connects the phenyl ring to the dioxaborinane ring, and the puckering of the six-membered dioxaborinane ring itself.

For this compound, the presence of the ortho-hydroxyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and one of the oxygen atoms of the dioxaborinane ring. This interaction can significantly influence the preferred conformation by locking the molecule into a more planar arrangement.

Theoretical calculations, often employing Density Functional Theory (DFT), can be used to map the potential energy surface as a function of the C-B bond rotation. These calculations would likely reveal several local energy minima corresponding to different stable conformations. The global minimum would represent the most populated conformation at equilibrium. The energy differences between these minima and the energy barriers separating them (rotational barriers) provide information about the flexibility of the molecule.

The dioxaborinane ring itself is not planar and can adopt various conformations, such as chair, boat, and twist-boat. The lowest energy conformation is typically a chair form, which minimizes steric strain. The substituents on the ring can exist in either axial or equatorial positions. The preferred conformation of the dioxaborinane ring in this compound would be a result of the interplay between steric effects and the electronic influence of the phenyl and hydroxyl groups.

A hypothetical conformational analysis using DFT could yield data similar to that presented in the table below. The values are illustrative and based on general principles of conformational analysis of similar molecules.

| Conformer | Dihedral Angle (C-C-B-O) (°) | Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Planar (H-bonded) | ~0 | 0.0 | Intramolecular H-bond (OH···O) |

| Perpendicular | ~90 | 3-5 | Loss of H-bond, reduced steric clash |

| Anti-planar | ~180 | 1-2 | No H-bond, potential for other interactions |

Dynamic Behavior in Solution and Solid States

The dynamic behavior of this compound in different phases can be investigated using molecular dynamics (MD) simulations. MD simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular motions, intermolecular interactions, and solvent effects.

In Solution:

In solution, the dynamic behavior of this compound is influenced by its interactions with solvent molecules. In protic solvents, such as water or alcohols, the solvent can form hydrogen bonds with both the hydroxyl group and the oxygen atoms of the dioxaborinane ring. This can disrupt the intramolecular hydrogen bond and lead to a more flexible conformation.

MD simulations can be used to study the solvation shell around the molecule and to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can also track the time evolution of the C-B dihedral angle to understand the rotational dynamics in solution.

The dynamic equilibrium between different conformers in solution can be influenced by the solvent polarity. In nonpolar solvents, the intramolecularly hydrogen-bonded, more planar conformer is likely to be more stable. In polar, hydrogen-bond-donating or -accepting solvents, this intramolecular interaction might be disrupted in favor of intermolecular hydrogen bonds with the solvent.

In the Solid State:

In the solid state, the molecule's conformation is fixed within the crystal lattice. The packing of molecules in the crystal is determined by a balance of intermolecular forces, including hydrogen bonding, van der Waals interactions, and potential π-π stacking between the phenyl rings.

Solid-state NMR spectroscopy, in conjunction with computational modeling, can provide information about the local environment and dynamics of the molecule in the crystalline form. While significant molecular reorientations are restricted in the solid state, small-amplitude librational motions and internal rotations of specific groups might still occur. MD simulations of the crystalline state can help in interpreting experimental data and in understanding the nature and timescale of these motions.

Structure-Reactivity and Structure-Selectivity Correlations

The electronic structure and conformation of this compound play a significant role in its reactivity and selectivity in chemical reactions. Computational studies can establish correlations between these structural features and the molecule's chemical behavior, often through the use of quantitative structure-activity relationship (QSAR) models. nih.govnih.govresearchgate.net

The reactivity of boronic esters is often related to the Lewis acidity of the boron atom. researchgate.net Electron-withdrawing groups on the phenyl ring generally increase the Lewis acidity and can enhance reactivity in certain reactions, such as the Suzuki-Miyaura coupling. Conversely, electron-donating groups decrease the Lewis acidity. The ortho-hydroxyl group in this compound is an electron-donating group, which would be expected to decrease the reactivity of the C-B bond compared to an unsubstituted phenylboronic ester.

Computational chemistry can quantify these electronic effects by calculating parameters such as the partial charge on the boron atom or the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with reactivity.

The selectivity of reactions involving this compound can also be rationalized and predicted using computational models. For instance, in reactions where the hydroxyl group can direct the outcome, such as in ortho-functionalization reactions, the preferred conformation of the molecule will be critical. The intramolecular hydrogen bond, by holding the hydroxyl group in proximity to the boronic ester, can influence the regioselectivity of incoming reagents.

A hypothetical QSAR study might involve calculating a set of molecular descriptors for a series of related 2-hydroxyphenylboronic acid esters and correlating them with their experimentally determined reaction rates or selectivities. Such descriptors could include:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

The following table illustrates the type of data that could be generated in a computational study to correlate structure with reactivity. The values are for illustrative purposes.

| Derivative | Hammett Parameter (σ) of Substituent | Calculated Boron Partial Charge | Predicted Relative Reaction Rate |

|---|---|---|---|

| 4-Nitro | +0.78 | +0.65 | High |

| Unsubstituted | 0.00 | +0.60 | Medium |

| 4-Methoxy | -0.27 | +0.55 | Low |

| 2-Hydroxy (intramolecular H-bond) | -0.37 (for -OH) | +0.58 | Medium-Low |

These computational approaches provide a powerful tool for understanding and predicting the chemical behavior of this compound, guiding the design of new reactions and materials.

Advanced Spectroscopic and Spectrometric Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including "2-(1,3,2-Dioxaborinan-2-yl)phenol". By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information about the chemical environment of hydrogen (¹H), carbon (¹³C), and boron (¹¹B) atoms within the molecule.

¹H, ¹³C, and ¹¹B NMR Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of "this compound" reveals distinct signals corresponding to the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the 1,3,2-dioxaborinane ring. The aromatic protons typically appear as multiplets in the downfield region of the spectrum, influenced by the electron-withdrawing effects of the hydroxyl and dioxaborinane groups. researchgate.netdocbrown.infochemicalbook.com The protons of the 1,3,2-dioxaborinane ring exhibit characteristic signals in the upfield region.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. docbrown.infoyoutube.comchemicalbook.com For "this compound", this results in distinct peaks for the aromatic carbons and the aliphatic carbons of the dioxaborinane ring. The chemical shifts of the aromatic carbons are influenced by the substituents on the phenol ring. docbrown.infohmdb.ca The carbon attached to the hydroxyl group and the carbon bonded to the boron atom show characteristic downfield shifts.

¹¹B NMR Spectroscopy: As a quadrupolar nucleus, ¹¹B NMR is particularly useful for studying boron-containing compounds. nsf.govresearchgate.netnih.gov The chemical shift in ¹¹B NMR is sensitive to the coordination number and the electronic environment of the boron atom. nsf.govnih.gov For "this compound", the ¹¹B NMR spectrum would show a characteristic signal corresponding to the trigonal planar (sp² hybridized) boron atom within the dioxaborinane ring. mdpi.comresearchgate.net The precise chemical shift can provide insights into the electronic interactions between the boron atom and the surrounding oxygen and carbon atoms. nsf.govnih.gov

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~6.8-7.8 | m | Aromatic protons |

| ¹H | ~4.2 | t | OCH₂ (axial) |

| ¹H | ~2.1 | p | CH₂ (equatorial) |

| ¹³C | ~160 | s | C-OH (aromatic) |

| ¹³C | ~115-135 | d | Aromatic CH |

| ¹³C | ~120 | s | C-B (aromatic) |

| ¹³C | ~62 | t | OCH₂ |

| ¹³C | ~28 | t | CH₂ |

| ¹¹B | ~23 | s | Dioxaborinane Boron |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed. walisongo.ac.idsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.eduresearchgate.net For "this compound", COSY would show correlations between adjacent aromatic protons and between the geminal and vicinal protons of the 1,3,2-dioxaborinane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. sdsu.eduyoutube.com The HSQC spectrum of "this compound" would show cross-peaks connecting each aromatic proton signal to its corresponding aromatic carbon signal, and the aliphatic proton signals to their respective carbon signals in the dioxaborinane ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds. youtube.comyoutube.com This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. youtube.com In the case of "this compound", HMBC would show correlations between the aromatic protons and the carbon atom bonded to the boron, as well as with other carbons in the aromatic ring. It would also reveal correlations between the protons of the dioxaborinane ring and the boron-bound aromatic carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also be used to probe intermolecular interactions. sdsu.edursc.org

Vibrational Band Assignment for Functional Groups

The IR and Raman spectra of "this compound" are characterized by absorption bands corresponding to the vibrations of its specific functional groups.

O-H Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness of this band is often indicative of hydrogen bonding.

Aromatic C-H Stretch: Sharp absorption bands in the region of 3000-3100 cm⁻¹ correspond to the stretching vibrations of the C-H bonds on the aromatic ring.

Aliphatic C-H Stretch: Absorption bands in the region of 2850-3000 cm⁻¹ are assigned to the C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the 1,3,2-dioxaborinane ring.

B-O Stretch: Strong absorption bands, typically in the region of 1300-1400 cm⁻¹, are characteristic of the B-O stretching vibrations within the dioxaborinane ring.

C-O Stretch: The stretching vibration of the phenolic C-O bond typically appears in the region of 1200-1300 cm⁻¹.

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3200-3600 | Phenolic Hydroxyl |

| Aromatic C-H Stretch | 3000-3100 | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-3000 | Dioxaborinane Ring |

| B-O Stretch | 1300-1400 | Dioxaborinane Ring |

| C-O Stretch | 1200-1300 | Phenolic C-O |

Detection of Intermolecular Interactions

Vibrational spectroscopy is a sensitive tool for detecting intermolecular interactions, particularly hydrogen bonding. utwente.nlutwente.nlnih.gov In "this compound", the phenolic hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the dioxaborinane ring can act as hydrogen bond acceptors. The presence of intermolecular hydrogen bonding would be evidenced by a significant broadening and a red-shift (shift to lower frequency) of the O-H stretching band in the IR spectrum. nih.govresearchgate.net The extent of this shift can provide qualitative information about the strength of the hydrogen bonds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern. For "this compound", the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule. The fragmentation pattern would likely involve the cleavage of the dioxaborinane ring and the loss of small neutral molecules, providing further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the molecular ion and its fragments with a high degree of precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental formula of an ion, as each unique combination of atoms has a distinct theoretical exact mass.

For this compound, with the chemical formula C₉H₁₁BO₃, the theoretical exact masses for its most common ionic forms in HRMS analysis are calculated as follows. These calculations are fundamental for confirming the presence and identity of the compound in a sample.

| Ion Type | Chemical Formula | Theoretical Exact Mass (Da) |

| [M] | C₉H₁₁¹¹BO₃ | 178.0798 |

| [M+H]⁺ | C₉H₁₂¹¹BO₃⁺ | 179.0876 |

| [M+Na]⁺ | C₉H₁₁¹¹BO₃Na⁺ | 201.0695 |

| [M-H]⁻ | C₉H₁₀¹¹BO₃⁻ | 177.0724 |

Note: The calculations are based on the most abundant isotopes of each element (¹²C, ¹H, ¹¹B, ¹⁶O, ²³Na).

The ability to measure the mass-to-charge ratio (m/z) with such high precision enables the differentiation of this compound from other compounds that may have the same nominal mass but different elemental compositions. This level of specificity is crucial in complex sample matrices and for the definitive confirmation of the compound's synthesis or isolation.

Fragmentation Patterns and Structural Information

In addition to providing the exact mass of the parent molecule, mass spectrometry, especially when coupled with tandem techniques (MS/MS), elucidates the structure of a compound through the analysis of its fragmentation patterns. When subjected to ionization, this compound will break apart in a predictable manner, with the resulting fragment ions being characteristic of its structural motifs. While specific, experimentally-derived fragmentation data for this exact compound is not widely published, a theoretical fragmentation pathway can be predicted based on the known behavior of its constituent functional groups: the phenol ring and the 1,3,2-dioxaborinane ring system.

The molecular ion ([M]⁺˙) of this compound is expected to be observable, particularly under soft ionization techniques. The primary fragmentation pathways would likely involve cleavages within the dioxaborinane ring and the bond connecting it to the phenol group.

Key Predicted Fragmentation Pathways:

Loss of the Propanediol (B1597323) Moiety: A characteristic fragmentation would be the cleavage of the B-O bonds of the cyclic ester, leading to the loss of a neutral propylene (B89431) glycol (C₃H₈O₂) or related fragments. This would result in an ion corresponding to the 2-hydroxyphenylboronic acid cation.

Cleavage of the Dioxaborinane Ring: The six-membered dioxaborinane ring can undergo fragmentation itself, potentially losing fragments such as C₃H₆.

Phenolic Fragmentation: The phenolic portion of the molecule can also direct fragmentation. Phenols are known to undergo characteristic losses, such as the loss of carbon monoxide (CO) and a formyl radical (HCO·), which may be observed in the fragmentation of the primary fragments. researchgate.net

Alpha Cleavage: The bonds adjacent to the oxygen atoms are susceptible to alpha cleavage, a common fragmentation mechanism for ethers and esters.

The analysis of these fragmentation patterns provides a veritable fingerprint of the molecule, allowing for detailed structural confirmation. The table below outlines some of the plausible major fragment ions that would be expected in the mass spectrum of this compound.

| Proposed Fragment Ion (m/z) | Proposed Elemental Formula | Probable Origin |

| 178.0798 | [C₉H₁₁BO₃]⁺˙ | Molecular Ion |

| 121.0403 | [C₇H₆BO]⁺ | Loss of the propanediol moiety (C₃H₆O₂) from the molecular ion |

| 93.0334 | [C₆H₅O]⁺ | Cleavage of the C-B bond, loss of the dioxaborinane ring |

| 77.0391 | [C₆H₅]⁺ | Loss of the hydroxyl group from the [C₆H₅O]⁺ fragment |

The systematic study of these fragments allows for the piece-by-piece reconstruction of the molecular structure, confirming the connectivity and arrangement of the atoms within this compound.

Applications of 2 1,3,2 Dioxaborinan 2 Yl Phenol in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

2-(1,3,2-Dioxaborinan-2-yl)phenol serves as a foundational building block for synthesizing intricate organic molecules. Its utility stems from its identity as an organoboron compound, making it an ideal partner in palladium-catalyzed cross-coupling reactions.

The primary application of this compound in complex molecule construction is its role in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic chemistry for creating biaryl and heterobiaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and organic materials. libretexts.org In this context, the dioxaborinane moiety acts as the organoboron component that reacts with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. libretexts.org

The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species. libretexts.org

Transmetalation: The organoborane (in this case, this compound) transfers its aryl group to the palladium(II) complex, facilitated by a base. libretexts.org

Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the new biaryl product and regenerating the palladium(0) catalyst. libretexts.org

The presence of the hydroxyl group at the ortho position can influence the reaction's reactivity and selectivity through electronic effects or by acting as a directing group. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields, especially when dealing with sterically hindered or electronically challenging substrates. beilstein-journals.org For instance, palladium catalysts like Pd₂(dba)₃ combined with specific phosphine (B1218219) ligands are often employed to facilitate these transformations under mild conditions. beilstein-journals.org

Table 1: Illustrative Suzuki-Miyaura Coupling using Arylboronates This table provides representative examples of Suzuki-Miyaura reactions to illustrate typical components and conditions. Specific yields for this compound depend on the specific substrates and optimized conditions.

| Aryl Halide Partner | Boronic Ester Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Product Type |

| Aryl Bromide | This compound | Pd₂(dba)₃ (2.5-5) | S-Phos (6) | K₃PO₄ | THF | Hydroxylated Biaryl |

| Aryl Iodide | This compound | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | Hydroxylated Biaryl |

| Heteroaryl Bromide | This compound | PdCl₂(dppf) (3) | - | K₂CO₃ | Dioxane | Hydroxylated Heterobiaryl |

Beyond simple biaryls, this compound can be instrumental in constructing more complex polycyclic aromatic compounds (PACs). One strategy involves intramolecular cross-coupling reactions. For example, a molecule containing both the phenolic hydroxyl group and a suitably positioned leaving group on an adjacent aromatic ring can undergo an intramolecular cyclization to form dibenzofuran (B1670420) derivatives. nih.gov

In a related two-component approach, phenols can react with dihaloarenes, such as 1-bromo-2-iodobenzene, in the presence of a base like cesium carbonate, to yield dibenzofuran cores. nih.gov While this specific example uses a simple phenol (B47542), this compound can be envisioned as a substrate in a multi-step synthesis where the boronic ester is used for a prior coupling reaction, followed by a subsequent cyclization step involving the phenolic -OH group to build the polycyclic framework.

Strategies for Late-Stage Functionalization

Late-stage functionalization (LSF) is a powerful synthetic strategy that involves introducing chemical modifications at the final steps of a synthetic sequence. nih.gov This approach is highly valuable in drug discovery and materials science as it allows for the rapid generation of a library of analogs from a common, complex molecular core, bypassing the need for lengthy de novo synthesis for each new derivative. nih.gov

This compound is well-suited for LSF strategies due to its dual functionality. The boronic ester can be installed onto a complex molecule and then subjected to coupling reactions, or the phenolic hydroxyl can direct ortho- or para-selective C-H functionalization. nih.gov

Methodologies involving visible-light photocatalysis have been developed for the functionalization of complex molecules. researchgate.net For example, photocatalytic [2+2] cycloaddition reactions have been used for the late-stage functionalization of biologically active compounds like estrone (B1671321) and tyrosine derivatives. researchgate.net The directing capacity of the phenolic hydroxyl group in this compound makes it a candidate for guiding such selective modifications on intricate molecular architectures, allowing for precise derivatization without altering other sensitive functional groups within the molecule.

Intermediates in the Synthesis of Functional Organic Materials (Excluding Material Properties)

The biaryl and polycyclic aromatic structures synthesized using this compound are common structural motifs in a variety of functional organic materials. The compound, therefore, serves as a critical intermediate in the synthesis of the building blocks for these materials.

For example, the palladium-catalyzed synthesis of unsymmetrical biaryls is a fundamental step in creating the core structures of many organic electronic materials. researchgate.net The precise C-C bond formation enabled by the Suzuki-Miyaura coupling of this compound with various aryl halides allows for the controlled construction of conjugated systems. These resulting hydroxylated biaryl molecules are key intermediates that can be further elaborated through subsequent synthetic steps—such as etherification, esterification, or further coupling reactions—to produce the final, larger molecular or polymeric systems designed for specific applications.

Future Prospects in Synthetic Methodology Development

The future utility of this compound in synthetic chemistry is tied to the broader advancement of catalytic methods. A major goal in the field is the development of LSF methodologies with enhanced regioselectivity, a wider substrate scope, and greater tolerance for diverse functional groups. nih.gov

Future research will likely focus on several key areas:

Novel Catalytic Systems: The development of new, more active, and selective palladium catalysts and ligands will continue to improve the efficiency of Suzuki-Miyaura couplings involving this and similar boronic esters. beilstein-journals.org

Photoredox and Electrocatalysis: The use of light or electricity to drive cross-coupling reactions under milder conditions is a rapidly expanding field. researchgate.net Future methodologies may leverage these techniques to activate this compound in new ways, potentially enabling transformations that are not possible with traditional thermal methods.

Directed C-H Functionalization: Exploiting the directing ability of the phenolic hydroxyl group to achieve highly selective C-H bond activation and functionalization at other positions on the aromatic ring is a promising avenue. This would further enhance the compound's utility in LSF by allowing for the installation of various functional groups with high precision.

As synthetic methodologies become more sophisticated, the role of versatile building blocks like this compound will continue to expand, enabling the more efficient and creative synthesis of the complex molecules of the future.

Conclusion and Future Research Directions

Summary of Current Academic Understanding